molecular formula C18H26N2O2 B5681954 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one

3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one

Numéro de catalogue B5681954
Poids moléculaire: 302.4 g/mol
Clé InChI: ROAZEAKZLARHQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one, also known as DMCM, is a synthetic compound that belongs to the family of benzodiazepines. It has been widely used in scientific research as a tool to study the function and regulation of the GABA-A receptor, which is a key player in the central nervous system.

Mécanisme D'action

The mechanism of action of 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one involves its interaction with the GABA-A receptor. The GABA-A receptor is a pentameric protein complex that consists of five subunits, each of which has four transmembrane domains. The binding of GABA to the receptor induces a conformational change that opens an ion channel in the center of the protein complex, allowing chloride ions to flow into the cell and hyperpolarize the membrane potential. 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one binds to a specific site on the receptor that is distinct from the GABA binding site, known as the benzodiazepine site. Binding of 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one to this site enhances the affinity of the receptor for GABA, leading to an increase in the amplitude and duration of the GABAergic response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one are primarily mediated by its modulation of the GABA-A receptor. By enhancing the activity of the receptor, 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one can induce anxiolytic, sedative, and anticonvulsant effects in animal models. In addition, 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, in different brain regions. These effects suggest that 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one may have potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one has several advantages as a tool for scientific research. First, it has a high affinity and selectivity for the benzodiazepine site of the GABA-A receptor, which allows for precise modulation of the receptor activity. Second, it has a well-established pharmacological profile and has been extensively studied in animal models and human subjects. Third, it is relatively easy to synthesize and can be obtained in large quantities.
However, 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one also has some limitations for lab experiments. First, its effects on the GABA-A receptor can be influenced by various factors, such as the composition of the receptor subunits, the presence of other modulators, and the membrane potential of the cell. Second, its pharmacokinetic properties, such as its half-life and bioavailability, may vary depending on the route of administration and the species used. Third, its use in human subjects is limited by ethical and safety concerns, as well as regulatory restrictions.

Orientations Futures

There are several future directions for the research on 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one. First, the development of more selective and potent modulators of the GABA-A receptor, based on the structure of 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one, could lead to the discovery of new therapeutic agents for neurological disorders. Second, the investigation of the molecular mechanisms underlying the modulation of the GABA-A receptor by 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one could provide insights into the regulation of inhibitory neurotransmission in the brain. Third, the exploration of the effects of 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one on other neurotransmitter systems and brain regions could broaden our understanding of its pharmacological profile and potential clinical applications.

Méthodes De Synthèse

3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one can be synthesized through a multi-step process, starting from 6-methylcoumarin. The first step involves the protection of the hydroxyl group at position 4 of the coumarin ring with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected coumarin with N,N-diethyl-N-methylaminoethyl chloride, which introduces the diethylaminoethyl group at position 3 of the coumarin ring. The TBDMS group is then removed, and the resulting compound is reacted with formaldehyde and hydrochloric acid to yield 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one.

Applications De Recherche Scientifique

3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one has been widely used in scientific research as a tool to study the function and regulation of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one acts as a positive allosteric modulator of the GABA-A receptor, which means that it enhances the activity of the receptor in response to GABA, the endogenous ligand of the receptor. By modulating the activity of the GABA-A receptor, 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one can be used to investigate the role of this receptor in various physiological and pathological processes, such as anxiety, epilepsy, and addiction.

Propriétés

IUPAC Name

3-[[2-(diethylamino)ethyl-methylamino]methyl]-6-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-5-20(6-2)10-9-19(4)12-15-13-22-17-8-7-14(3)11-16(17)18(15)21/h7-8,11,13H,5-6,9-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAZEAKZLARHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=COC2=C(C1=O)C=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.